molecular formula C14H27NO6 B13160004 2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4,4-dimethylpentanoic acid

2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4,4-dimethylpentanoic acid

Cat. No.: B13160004
M. Wt: 305.37 g/mol
InChI Key: FMBRCRUJIWSOEC-UHFFFAOYSA-N
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Description

2-({[(Tert-Butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4,4-dimethylpentanoic acid is a synthetic amino acid derivative characterized by a tert-butoxycarbonyl (Boc)-protected aminooxy group, a methoxymethyl substituent, and a 4,4-dimethylpentanoic acid backbone. The Boc group enhances stability during peptide synthesis, while the aminooxy moiety enables selective conjugation via oxime ligation, making it valuable in bioconjugation and drug design . The methoxymethyl group contributes to solubility and steric effects, distinguishing it from analogs with bulkier or non-polar substituents.

Properties

Molecular Formula

C14H27NO6

Molecular Weight

305.37 g/mol

IUPAC Name

2-(methoxymethyl)-4,4-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]oxypentanoic acid

InChI

InChI=1S/C14H27NO6/c1-12(2,3)8-14(9-19-7,10(16)17)21-15-11(18)20-13(4,5)6/h8-9H2,1-7H3,(H,15,18)(H,16,17)

InChI Key

FMBRCRUJIWSOEC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(COC)(C(=O)O)ONC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4,4-dimethylpentanoic acid typically involves the protection of an amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions can vary, but common methods include:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This often involves continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4,4-dimethylpentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection yields the free amine, which can then undergo further functionalization.

Scientific Research Applications

2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4,4-dimethylpentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4,4-dimethylpentanoic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine under basic conditions and can be removed under acidic conditions, allowing for selective functionalization of the molecule. This selective protection and deprotection are crucial in multi-step synthesis processes, enabling the synthesis of complex molecules with high precision .

Comparison with Similar Compounds

Key Compounds:

  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid (Fmoc-D-tBuAla-OH) Structural Difference: Replaces the Boc group with Fmoc (9-fluorenylmethoxycarbonyl). Impact: Fmoc offers orthogonal deprotection (base-sensitive vs. Boc’s acid-sensitive), enabling sequential peptide synthesis. Molecular weight: 367.44 .
  • MPI20c: (S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-2-cyclopropylacetamido)-4,4-dimethylpentanoic acid Structural Difference: Uses Cbz (benzyloxycarbonyl) protection and a cyclopropylacetamido side chain. Impact: Cbz requires hydrogenolysis for deprotection, limiting compatibility with reducible functional groups. The cyclopropyl group enhances rigidity but reduces solubility compared to methoxymethyl .

Analogues with Modified Backbone or Substituents

Key Compounds:

  • (R)-2-((3-((tert-Butoxycarbonyl)amino)propanoyl)oxy)-4-methylpentanoic acid (Compound 5) Structural Difference: Features an ester-linked Boc-β-alanine instead of the aminooxy group. Impact: The ester linkage increases hydrolytic instability under basic conditions, whereas the aminooxy group in the target compound allows stable oxime formation .
  • 2-{[(tert-Butoxy)carbonyl]amino}-2-methylpentanoic acid Structural Difference: Substitutes methoxymethyl with a methyl group. Impact: Reduced polarity lowers aqueous solubility; molecular weight: ~230–260 (vs. target compound’s ~330–350) .

Analogues with Fluorinated or Cyclic Substituents

Key Compounds:

  • (2S)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid Structural Difference: Replaces methoxymethyl with a difluorocyclohexyl group. Impact: The fluorinated cyclohexyl group enhances metabolic stability and lipophilicity (logP ~1.21) but introduces steric hindrance .
  • MPI16c: (S)-2-((2S,3R)-2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanamido)-4,4-dimethylpentanoic acid Structural Difference: Incorporates a tert-butoxy side chain. Impact: Increased steric bulk reduces enzymatic degradation but may hinder target binding .

Physicochemical and Spectral Comparisons

Table 1: NMR Data for Key Compounds

Compound 13C NMR (δ, ppm) Key Peaks Reference
Target Compound ~156.3 (Boc carbonyl), ~60.4 (OCH3), ~52.4 (CH2O) N/A
MPI20c 173.59 (COOH), 170.61 (Cbz carbonyl), 67.06 (cyclopropyl)
MPI16c 173.2 (COOH), 75.6 (tert-butoxy)
(S)-Fmoc-D-tBuAla-OH 156.1 (Fmoc carbonyl), 66.8 (CH2-Fmoc)

Table 2: Molecular Properties

Compound Molecular Formula Molecular Weight Solubility (Predicted)
Target Compound C14H26N2O6 330.37 Moderate (polar groups)
(2S)-2-(Boc-amino)-4,4-dimethylpentanoic acid C12H23NO4 245.32 Low (non-polar methyl)
(2S)-2-(Boc-amino)-2-(4,4-difluorocyclohexyl)acetic acid C13H21F2NO4 293.31 Low (lipophilic F)

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